molecular formula C12H16O2 B095014 Methyl 4-isopropylphenylacetate CAS No. 16216-94-7

Methyl 4-isopropylphenylacetate

Cat. No. B095014
Key on ui cas rn: 16216-94-7
M. Wt: 192.25 g/mol
InChI Key: YPVRHVMAGVVRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048852

Procedure details

Prepared from methyl 4-isopropylphenylacetate by the method described in Example 33a), except that the eluent used was 4:1 hexane:ethyl acetate and the product contained starting material. δH (250 MHz, CDCl3), 1.28 (6H, d, J 6.87), 2.99 (1H, heptet), 3.98 (3H, s), 7.37 (2H, d, J 8.25), 7.95 (2H, d, J 8.33).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].CCCCCC.C(OCC)(=[O:23])C>>[O:23]=[C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1)[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C(C(=O)OC)C1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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